N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20122986
InChI: InChI=1S/C16H13ClN2S/c1-11-6-8-12(9-7-11)15-10-20-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H13ClN2S
Molecular Weight: 300.8 g/mol

N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC20122986

Molecular Formula: C16H13ClN2S

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine -

Specification

Molecular Formula C16H13ClN2S
Molecular Weight 300.8 g/mol
IUPAC Name N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C16H13ClN2S/c1-11-6-8-12(9-7-11)15-10-20-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19)
Standard InChI Key KHVAVPVGJXBRCE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl

Introduction

N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound features a chlorophenyl group attached to the nitrogen position and a methylphenyl group at the fourth position of the thiazole ring. Its molecular formula is C16H13ClN2S, with a molecular weight of approximately 300.8 g/mol.

Synthesis and Preparation Methods

The synthesis of N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves cyclization reactions. A common synthetic route includes the reaction of 2-chlorobenzaldehyde with 4-methylbenzylamine in the presence of sulfur and a base, such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the thiazole ring. Industrial production may utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize yield and purity.

Applications and Research Findings

N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications across different fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

  • Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

  • Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Structural Similarities and Variants

Several compounds share structural similarities with N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. Notable examples include:

Compound NameUnique Features
N-(2-chlorophenyl)-4-phenyl-1,3-thiazol-2-amineLacks the methyl group on the phenyl ring; may exhibit different biological activities due to structural differences.
N-(2-bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amineContains a bromine atom instead of chlorine; potentially alters reactivity and biological effects.
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineFeatures a methoxy group instead of a methyl group; may influence solubility and interaction profiles.

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